molecular formula C6H4ClN3 B1403498 2-Chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1363383-25-8

2-Chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1403498
CAS No.: 1363383-25-8
M. Wt: 153.57 g/mol
InChI Key: XEBYYANMFBLKFL-UHFFFAOYSA-N
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Description

2-Chloropyrrolo[2,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Production

The compound 2-Chloropyrrolo[2,1-f][1,2,4]triazine is a crucial regulatory starting material in the production of antiviral drugs like remdesivir. Recent research has developed a synthetic methodology using basic compounds such as pyrrole, chloramine, and formamidine acetate. This process has been optimized for safety, control of impurities, and scalability for large-scale production (Roy et al., 2021).

Medicinal Chemistry

This compound derivatives exhibit a range of biological activities, making them versatile in drug discovery. They have shown potential as inhibitors for various kinases, including VEGFR-2, EGFR, and others, indicating their significance in creating targeted therapies for diseases like cancer. The scaffold's adaptability allows for structural modifications, leading to the discovery of compounds with enhanced potency and specificity (Song et al., 2013). For instance, the discovery of BMS-540215, a potent VEGFR-2 inhibitor, demonstrates the practical application of this compound in preclinical studies for solid tumor treatment (Bhide et al., 2006).

Chemical Synthesis

Innovative synthetic methodologies for this compound derivatives have been developed. For instance, a diversity-oriented approach combined pot, atom, and step economy (PASE) to create 2-heteroaryl-substituted derivatives, indicating the compound's versatility and adaptability in chemical synthesis (Xiang et al., 2013). Another study explored regio- and diastereoselective 1,3-dipolar cycloadditions to create polysubstituted derivatives, showcasing the compound's potential in complex chemical reactions (Galeta et al., 2022).

Biochemical Analysis

Biochemical Properties

2-Chloropyrrolo[2,1-f][1,2,4]triazine plays a significant role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates, a process crucial for various cellular functions. This compound interacts with the ATP-binding sites of kinases, thereby inhibiting their activity . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase active site .

Cellular Effects

The effects of this compound on cells are profound, particularly in cancer cells. This compound has been shown to inhibit cell proliferation by targeting kinases involved in cell signaling pathways, such as the EGFR and VEGFR pathways . By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can affect gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of kinases, forming hydrogen bonds with key residues such as Asp127 and Cys129 . This binding inhibits the kinase’s ability to phosphorylate its substrates, thereby disrupting downstream signaling pathways. Furthermore, this compound can modulate gene expression by inhibiting transcription factors that regulate the expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent effects on cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of tumor growth in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . The compound can also affect metabolic flux by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites such as pyruvate and lactate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high kinase activity, such as tumors, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with kinases and other enzymes, while in the nucleus, it can modulate the activity of transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity within specific cellular compartments .

Properties

IUPAC Name

2-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBYYANMFBLKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloropyrrolo[2,1-f][1,2,4]triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.